molecular formula C14H24N4O4 B8652994 Ethyl 4-azido-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate

Ethyl 4-azido-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate

Cat. No.: B8652994
M. Wt: 312.36 g/mol
InChI Key: OWOOGVCCMVDZAA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-azido-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Ethyl 4-azido-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate undergoes several types of chemical reactions:

Common reagents used in these reactions include water for hydrolysis, triphenylphosphine for Staudinger reduction, and hydrochloric acid or trifluoroacetic acid for Boc deprotection.

Scientific Research Applications

Ethyl 4-azido-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-azido-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate primarily involves its reactive functional groups:

Comparison with Similar Compounds

Ethyl 4-azido-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups and stereochemistry, making it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C14H24N4O4

Molecular Weight

312.36 g/mol

IUPAC Name

ethyl 4-azido-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate

InChI

InChI=1S/C14H24N4O4/c1-5-21-12(19)9-6-7-10(17-18-15)11(8-9)16-13(20)22-14(2,3)4/h9-11H,5-8H2,1-4H3,(H,16,20)

InChI Key

OWOOGVCCMVDZAA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)N=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of Racemate-ethyl 3-(tert-butoxycarbonylamino)-4-(methylsulfonyloxy)cyclohexanecarboxylate (11.0 g, 30 mmol) in dimethyl sulfoxide (110 mL) was added sodium azide (20 g, 300 mmol), and the mixture was stirred at 90° C. overnight under N2. The solution was cooled to ˜30° C., dissolved in ethyl acetate (˜500 mL), washed with water (500 mL×5) and brine, dried over anhydrous sodium sulfate, filtered and concentrated. The residue was purified by silica gel column chromatography (petroleum ether:ethyl acetate=4:1˜2:1) to thereby give the title compound (4.1 g, 44%) as an colorless oil. MS (ES+) C14H24N4O4 requires: 312, found: 213 [M+H−100]+.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
44%

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